

Application Notes and Protocols for the Nitration of 2-Picoline N-Oxide

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Compound of Interest

Compound Name: **4-Nitro-2-picoline N-oxide**

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This document provides a detailed experimental protocol for the synthesis of **4-nitro-2-picoline N-oxide**, a valuable intermediate in the pharmaceutical and fine chemical industries.^[1] The protocol is based on established methods for the nitration of pyridine N-oxide derivatives.^{[2][3]}

Introduction

2-Picoline N-oxide, upon nitration, primarily yields **4-nitro-2-picoline N-oxide**. The N-oxide functional group activates the pyridine ring, facilitating electrophilic substitution at the 4-position.^[2] This regioselectivity is a key aspect of the synthesis. The resulting product is a crucial building block for more complex molecules.^[1] The following protocol outlines a standard laboratory procedure for this transformation using a mixed acid nitrating agent.

Data Presentation

Table 1: Reagent Quantities and Properties

Reagent	Molecular Weight (g/mol)	Amount (mmol)	Volume/Mass	Molar Equiv.
2-Picoline N-Oxide	109.12	100	10.91 g	1.0
Fuming Nitric Acid	63.01	290	12 mL	2.9
Concentrated Sulfuric Acid	98.08	560	30 mL	5.6

Table 2: Reaction Conditions

Parameter	Value
Initial Temperature	60 °C
Nitrating Acid Addition Time	30 minutes
Reaction Temperature	100-105 °C
Reaction Time	2 hours

Experimental Protocol

Materials and Equipment

- 2-Picoline N-Oxide
- Fuming Nitric Acid (≥90%)
- Concentrated Sulfuric Acid (98%)
- Crushed Ice
- Saturated Sodium Carbonate Solution
- Acetone

- 100 mL Three-neck round-bottom flask
- Reflux condenser
- Internal thermometer
- Addition funnel
- Magnetic stir bar and stir plate
- Heating mantle
- Ice bath
- Beakers
- Büchner funnel and filter flask
- Rotary evaporator

Procedure

1. Preparation of the Nitrating Mixture:

- In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid.
- While cooling the flask in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions.
- Allow the mixture to warm to room temperature (approximately 20°C) before use.[2][3]

2. Reaction Setup:

- Assemble a 100 mL three-neck flask with a magnetic stir bar, a reflux condenser, an internal thermometer, and an addition funnel.
- Equip the top of the reflux condenser with an adapter connected to a gas trap (e.g., a wash bottle containing a sodium hydroxide solution) to neutralize the nitrous fumes generated

during the reaction.[3]

3. Nitration Reaction:

- Add 10.91 g (100 mmol) of 2-picoline N-oxide to the reaction flask and heat it to 60°C.[3]
- Transfer the prepared nitrating acid into the addition funnel.
- Add the nitrating acid dropwise to the stirred 2-picoline N-oxide over 30 minutes. The internal temperature may initially decrease.[3]
- After the addition is complete, heat the reaction mixture to an internal temperature of 100-105°C for 2 hours.[2] A similar protocol for 3-methylpyridine-1-oxide suggests heating at 100-105°C for 2 hours.[4]

4. Work-up and Isolation:

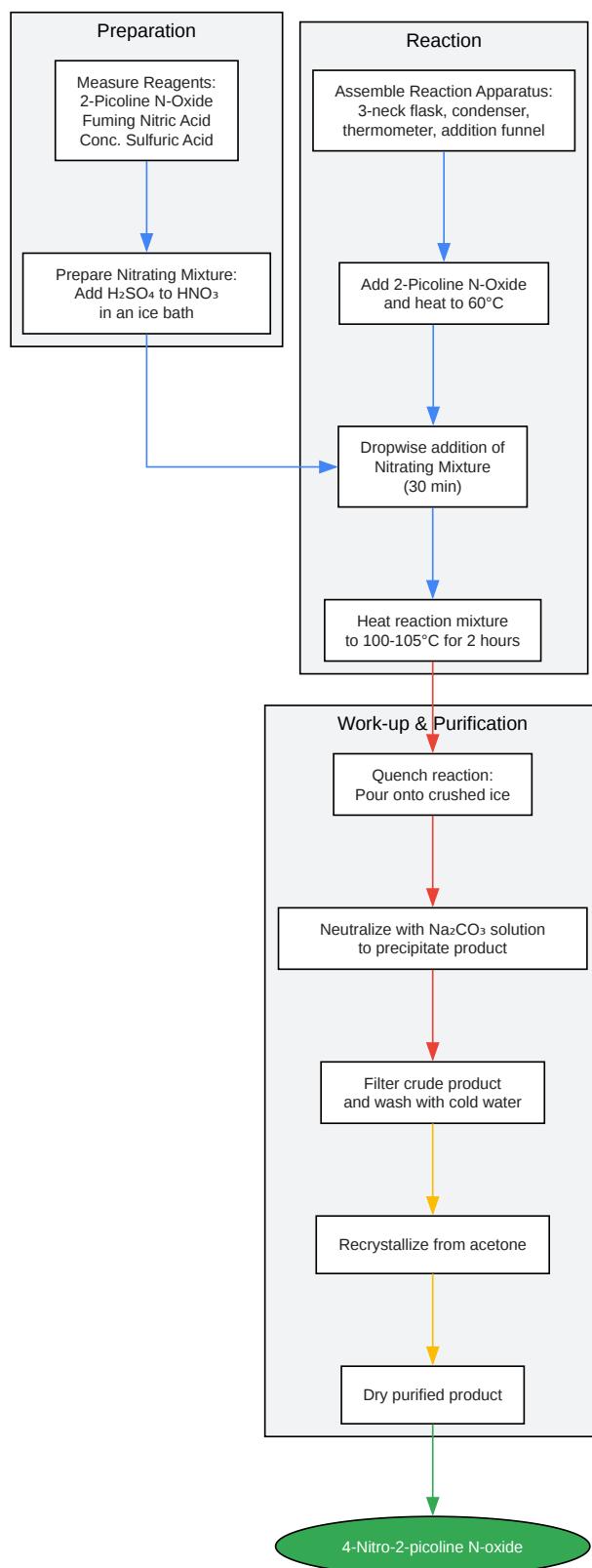
- Cool the reaction mixture to room temperature and then carefully pour it onto approximately 150 g of crushed ice in a large beaker.[2][3]
- Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8. This should be done in a fume hood as there will be significant foaming. A yellow solid is expected to precipitate.[2][3]
- Cool the mixture in an ice bath to ensure complete precipitation.
- Collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold water.[2]

5. Purification:

- The crude product can be further purified by recrystallization from acetone to yield **4-nitro-2-picoline N-oxide**.[2][3]
- To do this, dissolve the crude solid in a minimal amount of hot acetone.
- Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

- Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry in a desiccator.

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